molecular formula C11H8ClN3O B11095416 4-chloro-N-(pyrimidin-2-yl)benzamide

4-chloro-N-(pyrimidin-2-yl)benzamide

Cat. No.: B11095416
M. Wt: 233.65 g/mol
InChI Key: FHSYWAOAPXQHHE-UHFFFAOYSA-N
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Description

4-chloro-N-(pyrimidin-2-yl)benzamide is a chemical compound of high interest in medicinal chemistry and drug discovery, featuring a benzamide core linked to a pyrimidine heterocycle. This structure is a privileged scaffold in the design of biologically active molecules. Compounds with this core structure have been investigated as key intermediates and potential inhibitors for various therapeutic targets . Specifically, the N-(pyrimidin-2-yl)benzamide motif is a common structural element found in molecules designed to modulate kinase activity . For instance, novel imatinib analogues incorporating this scaffold have shown strong binding affinity to the ABL1 kinase, indicating potential for research in chronic myeloid leukemia . Furthermore, sorafenib analogues featuring similar aniline-pyrimidine structures have demonstrated potent inhibitory effects on human cancer cell lines, including cervical (Hela) and lung (A549, H1975) cancers . The chlorobenzamide component of the structure also aligns with research into glucokinase activators for diabetes research, where disubstituted benzamides are known to interact allosterically with the target enzyme . This compound is provided as a high-purity material to support ongoing research and development efforts in these and other areas. It is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8ClN3O

Molecular Weight

233.65 g/mol

IUPAC Name

4-chloro-N-pyrimidin-2-ylbenzamide

InChI

InChI=1S/C11H8ClN3O/c12-9-4-2-8(3-5-9)10(16)15-11-13-6-1-7-14-11/h1-7H,(H,13,14,15,16)

InChI Key

FHSYWAOAPXQHHE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro N Pyrimidin 2 Yl Benzamide

Established Synthetic Pathways and Optimizations

The traditional synthesis of 4-chloro-N-(pyrimidin-2-yl)benzamide is rooted in fundamental organic reactions, primarily focusing on the formation of the amide linkage. These methods have been refined over time to improve efficiency and yield.

Conventional Multistep Synthetic Routes

The most common and conventional method for synthesizing this compound involves the acylation of 2-aminopyrimidine (B69317) with a derivative of 4-chlorobenzoic acid. This is typically a two-step process:

Activation of Carboxylic Acid : 4-chlorobenzoic acid is first converted into a more reactive acylating agent. The most frequent method is its transformation into 4-chlorobenzoyl chloride. This is often achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov

Amide Bond Formation : The resulting 4-chlorobenzoyl chloride is then reacted with 2-aminopyrimidine. This nucleophilic acyl substitution reaction, often conducted in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct, yields the final this compound product. nih.gov This classic approach is analogous to the Schotten-Baumann reaction conditions.

Optimization of Reaction Conditions and Yields

The yield and purity of this compound are highly dependent on the reaction conditions. Optimization studies typically focus on several key parameters: the choice of solvent, the type and amount of base used, the reaction temperature, and the duration of the reaction. researchgate.net

Solvent : The choice of solvent can significantly influence the reaction rate and yield. Aprotic solvents such as chloroform, dichloromethane (B109758), or dimethylformamide (DMF) are commonly used to dissolve the reactants and facilitate the reaction. nih.govmdpi.com

Base : A base is crucial for scavenging the HCl generated during the acylation reaction. While pyridine can act as both a base and a catalyst, other non-nucleophilic bases like triethylamine are also effective. The stoichiometry of the base is important to ensure the reaction goes to completion.

Systematic optimization involves varying these parameters to find the ideal balance that maximizes product yield while minimizing impurities and reaction time.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DichloromethanePyridine0 to 25575
2ChloroformPyridine60382
3Dimethylformamide (DMF)Triethylamine25488
4Tetrahydrofuran (THF)Triethylamine25670
5DichloromethaneTriethylamine25485

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. researchgate.net These "green chemistry" approaches aim to reduce waste, eliminate hazardous solvents and reagents, and lower energy consumption. rasayanjournal.co.inmdpi.com

Catalyst-Free and Solvent-Free Synthetic Protocols

To minimize environmental impact, researchers have explored synthetic protocols that operate without the need for catalysts or solvents.

Catalyst-Free Synthesis : While the conventional acylation reaction uses a base that can sometimes be considered a catalyst, alternative methods aim to eliminate additives altogether. One approach involves the direct reaction of aldehydes with aminopyridines using an oxidant like hydrogen peroxide, which generates the amide bond under catalyst-free conditions. researchgate.net This avoids the use of halogenating agents and organic bases.

Solvent-Free Synthesis : Performing reactions in the absence of a solvent (neat conditions) or using mechanochemical methods like ball milling can significantly reduce chemical waste. rasayanjournal.co.in These solid-state reactions are often driven by grinding the reactants together, which provides the energy for the chemical transformation. This approach is highly atom-economical and simplifies product purification, as there is no solvent to remove.

Microwave-Assisted and Sonochemical Syntheses

Alternative energy sources like microwaves and ultrasound have emerged as powerful tools in green synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity.

Microwave-Assisted Synthesis : Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates significantly compared to conventional heating methods. semanticscholar.org The synthesis of pyrimidine (B1678525) derivatives has been shown to be highly efficient under microwave conditions, with reactions that typically take hours being completed in just minutes. nih.govnih.gov This not-only saves energy but can also minimize the formation of unwanted byproducts.

Sonochemical Syntheses : The use of ultrasound irradiation (sonochemistry) can promote chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and reaction rates. mdpi.com Ultrasound has been successfully applied to the synthesis of various pyrimidine derivatives and other heterocyclic compounds, often resulting in higher yields and shorter reaction times than conventional methods. nih.govnih.govresearchgate.net

MethodEnergy SourceTypical Reaction TimeTypical YieldKey Advantage
Conventional HeatingOil Bath / Heating Mantle3-12 hours75-85%Established and widely used
Microwave-AssistedMicrowave Irradiation5-30 minutes85-95%Drastic reduction in reaction time; energy efficient. nih.gov
Ultrasound-AssistedUltrasonic Waves1-2 hours80-90%Improved reaction rates at lower bulk temperatures. nih.gov

Purification and Isolation Techniques for High Purity this compound

Achieving high purity is essential, and this is typically accomplished through a combination of chromatographic and recrystallization methods.

Column chromatography is a widely used technique for the purification of benzamide (B126) derivatives. nih.gov This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.

For this compound, silica (B1680970) gel is commonly used as the stationary phase. The crude product is dissolved in a minimum amount of solvent and loaded onto the top of the silica gel column. A carefully selected solvent system (mobile phase), typically a mixture of a non-polar solvent like hexane (B92381) or dichloromethane and a more polar solvent like ethyl acetate (B1210297) or methanol, is then passed through the column. nih.gov The polarity of the eluent is often gradually increased to effectively separate the target compound from impurities. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 2: Example Chromatographic Conditions

Parameter Description
Stationary Phase Silica Gel
Mobile Phase (Eluent) Dichloromethane/Methanol or Ethyl Acetate/Hexane nih.gov
Technique Gravity Column Chromatography

| Analysis of Fractions | Thin-Layer Chromatography (TLC) |

Recrystallization is a fundamental technique for purifying solid organic compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.

The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For benzamide compounds, common recrystallization solvents include ethanol/water mixtures or chloroform. nih.gov The process involves dissolving the crude solid in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly, promoting the growth of pure crystals. The purified crystals are subsequently isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum. google.com

Precipitation can also be used as a purification method. This is often achieved by adding an "anti-solvent" to a solution of the compound, which drastically reduces its solubility and causes it to precipitate out.

Table 3: Common Recrystallization Solvents

Solvent/Solvent System Notes
Ethanol/Water A polar protic solvent system effective for moderately polar compounds.
Chloroform A solvent suitable for compounds with moderate polarity. nih.govresearchgate.net
Methanol Often used for dissolving the compound before precipitation or cooling. google.com

Advanced Structural Characterization and Elucidation of 4 Chloro N Pyrimidin 2 Yl Benzamide

Spectroscopic Analysis for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance Spectroscopy (NMR) for Probing Atomic Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The protons on the 4-chlorobenzoyl ring would appear as two doublets in the aromatic region. The three protons on the pyrimidinyl ring would also produce characteristic signals, with their chemical shifts and coupling patterns confirming their positions relative to the nitrogen atoms. The amide N-H proton would likely appear as a broad singlet.

¹³C NMR: A carbon-13 NMR spectrum would show a signal for each unique carbon atom. The carbonyl carbon of the amide would be readily identifiable by its characteristic downfield chemical shift (typically ~165-170 ppm). Separate signals would be expected for the carbons of the chlorophenyl and pyrimidinyl rings, confirming the total number of carbon environments.

Hypothetical ¹H NMR Data Table for 4-chloro-N-(pyrimidin-2-yl)benzamide

Proton Assignment Hypothetical Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Amide N-H 10.0 - 11.0 broad singlet -
Pyrimidine (B1678525) H-4, H-6 8.6 - 8.8 doublet 4.0 - 5.0
Pyrimidine H-5 7.1 - 7.3 triplet 4.0 - 5.0
Benzamide (B126) H-2, H-6 7.9 - 8.1 doublet 8.0 - 9.0

Infrared and Raman Spectroscopic Insights into Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is directly related to its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. A prominent C=O stretch for the amide carbonyl group would be expected around 1660-1680 cm⁻¹. An N-H stretching vibration should appear as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. C-N stretching and N-H bending vibrations for the amide linkage would also be present. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the aromatic rings would appear in the 1400-1600 cm⁻¹ region. A C-Cl stretching band would be expected in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the symmetric "ring-breathing" modes, often produce strong Raman signals. The C=O and C=N stretching vibrations would also be Raman active.

Hypothetical IR Data Table for this compound

Vibrational Mode Hypothetical Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amide) 3300 Medium-Strong
Aromatic C-H Stretch 3100-3000 Medium
C=O Stretch (Amide I) 1670 Strong
C=C/C=N Stretch (Aromatic) 1600-1450 Medium-Strong
N-H Bend (Amide II) 1550 Medium

Mass Spectrometry for Molecular Ion Identification and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Molecular Ion: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C₁₁H₈ClN₃O). The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Fragmentation Pattern: Electron ionization (EI) would likely cause fragmentation. Common fragmentation pathways would include cleavage of the amide bond, leading to fragments corresponding to the 4-chlorobenzoyl cation and the 2-aminopyrimidine (B69317) radical cation. Further fragmentation of the 4-chlorobenzoyl cation by loss of CO is a common pathway for benzamides.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interaction Analysis

Analysis of the crystal structure would reveal how the molecules pack together in the crystal lattice. This is governed by intermolecular forces. It would be expected that intermolecular hydrogen bonds would be a dominant feature, likely involving the amide N-H group as a donor and the pyrimidinyl nitrogen atoms or the amide carbonyl oxygen as acceptors. These interactions could lead to the formation of chains, dimers, or more complex three-dimensional networks. Pi-stacking interactions between the aromatic rings might also play a role in stabilizing the crystal packing.

Conformational Analysis in the Crystalline State

The crystallographic data would provide precise information on the molecule's conformation in the solid state. Key parameters would include the torsion angles between the plane of the benzamide group and the planes of the chlorophenyl and pyrimidinyl rings. This would reveal whether the molecule adopts a planar or a more twisted conformation, which can be influenced by steric hindrance and the formation of intramolecular or intermolecular hydrogen bonds.

Stereochemical Considerations and Chirality Assessment (If Applicable to Derivatives or Synthetic Intermediates)

The parent compound, this compound, is an achiral molecule as it does not possess any stereocenters. Its structure is planar with respect to the pyrimidine and chlorophenyl rings, and free rotation is possible around the amide bond under normal conditions, thus precluding the existence of stable atropisomers.

An extensive review of the scientific literature reveals a notable absence of studies focused on the stereochemical aspects of derivatives of this compound. Research on this scaffold has primarily centered on the synthesis and biological evaluation of achiral analogs. Consequently, there is no reported information on the asymmetric synthesis, chiral resolution, or chirality assessment for derivatives of this specific compound.

While the core structure is achiral, it is theoretically possible to introduce chirality into derivatives through several mechanisms:

Introduction of a Chiral Center: Substitution on the pyrimidine ring or modification of the benzamide moiety with a substituent containing a stereocenter would result in a chiral molecule. For instance, the attachment of a chiral alkyl or amino group to the pyrimidine ring would create stereoisomers.

Atropisomerism: The introduction of bulky substituents at the positions ortho to the amide linkage could potentially restrict rotation around the N-aryl bond, leading to atropisomerism. However, no such derivatives of this compound have been described in the literature.

Chiral Synthetic Intermediates: The use of chiral starting materials in the synthesis of more complex derivatives could lead to enantiomerically enriched or diastereomerically pure final products. For example, a chiral amine could be used to introduce a stereocenter in a synthetic intermediate.

Despite these theoretical possibilities, the current body of scientific literature does not provide any specific examples or data related to chiral derivatives or synthetic intermediates of this compound. Therefore, a detailed discussion of stereochemical considerations and chirality assessment for this class of compounds is not possible at this time.

Computational and Theoretical Investigations of 4 Chloro N Pyrimidin 2 Yl Benzamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in determining the fundamental electronic properties and the most stable three-dimensional arrangement of a molecule. Methods like Density Functional Theory (DFT), particularly with functionals such as B3LYP, are commonly used to achieve a balance between computational cost and accuracy for molecules of this size. sci-hub.seresearchgate.netnih.gov

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For 4-chloro-N-(pyrimidin-2-yl)benzamide, the HOMO is expected to be localized primarily on the electron-rich chlorobenzamide moiety, while the LUMO would likely be distributed across the electron-deficient pyrimidine (B1678525) ring. DFT calculations can provide precise energy values for these orbitals. Based on studies of similar benzamide (B126) and pyrimidine derivatives, the theoretical energy values can be estimated. sci-hub.senih.gov

Table 1: Representative Theoretical Molecular Orbital Energies
ParameterTypical Calculated Value (eV)Significance
EHOMO (Highest Occupied Molecular Orbital)-6.2 to -6.8Indicates electron-donating ability
ELUMO (Lowest Unoccupied Molecular Orbital)-0.7 to -1.1Indicates electron-accepting ability
Energy Gap (ΔE = ELUMO - EHOMO)5.1 to 5.7Correlates with chemical reactivity and stability

Note: The values in Table 1 are representative estimates based on computational studies of structurally related benzamide and pyrimidine molecules and are not specific experimental values for this compound. sci-hub.se

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govnih.gov The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. nih.govresearchgate.net

In this compound, the MEP analysis would likely show:

Negative Potential: Concentrated around the highly electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine ring. These sites are the primary centers for hydrogen bonding and interactions with electrophiles. researchgate.netmdpi.com

Positive Potential: Located around the hydrogen atom of the amide linker (-NH-), making it a potential hydrogen bond donor.

Neutral/Slightly Negative Potential: Distributed across the aromatic rings, with the chlorine atom also contributing to the local electronic landscape.

This analysis helps in understanding how the molecule might orient itself when approaching a receptor site or another molecule. nih.gov

Computational geometry optimization, typically performed using DFT methods, calculates the lowest energy conformation of a molecule in the gas phase. nih.gov This process provides precise theoretical values for bond lengths, bond angles, and dihedral (torsion) angles. These parameters define the molecule's three-dimensional structure.

Table 2: Representative Calculated Geometric Parameters
ParameterTypeTypical Calculated Value
C=OBond Length~1.23 Å
C-N (Amide)Bond Length~1.36 Å
N-C (Pyrimidine)Bond Length~1.38 Å
C-ClBond Length~1.75 Å
O=C-NBond Angle~122°
C-N-C (Amide-Pyrimidine)Bond Angle~128°
Phenyl Ring - Pyrimidine RingDihedral Angle60° - 80°

Note: The values in Table 2 are representative estimates based on computational and crystallographic data of structurally similar molecules. cardiff.ac.uk

Molecular Dynamics Simulations for Conformational Dynamics

While quantum calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time, accounting for temperature, pressure, and solvent effects. researchgate.net

MD simulations model the movements of atoms and bonds within a molecule in a simulated environment, such as a water box, over a period of nanoseconds or longer. tandfonline.comresearchgate.net For this compound, these simulations can reveal its conformational flexibility in solution. Key areas of flexibility would be the rotation around the C-N amide bond and the N-C bond connecting the benzamide moiety to the pyrimidine ring. nih.govacs.org

By analyzing the simulation trajectory, researchers can identify the most populated conformational states, the energy barriers between them, and how solvent molecules interact with different parts of the solute. This provides a more realistic understanding of the molecule's shape and dynamics in a biological context than a static gas-phase model. researchgate.net

Many pyrimidine and benzamide derivatives are designed as inhibitors of specific biological targets, such as protein kinases. nih.govnih.gov MD simulations are a cornerstone of modern drug design for modeling the dynamic interactions between a potential drug (ligand) and its protein target. tandfonline.comnih.gov

The process typically involves:

Molecular Docking: A computationally optimized structure of this compound is first placed into the binding site of a target protein using docking software.

MD Simulation: The resulting ligand-protein complex is then subjected to an MD simulation. mdpi.com

Analysis: The simulation is analyzed to assess the stability of the ligand in the binding pocket. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, which indicates conformational stability. nih.govresearchgate.net The analysis also identifies crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex over time. mdpi.comnih.gov

Furthermore, advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the simulation trajectory to estimate the binding free energy, providing a quantitative measure of the ligand's affinity for the target. tandfonline.commdpi.com

Molecular Docking and Modeling Studies

Molecular docking and modeling are powerful computational techniques that provide insights into the interaction of a ligand, such as this compound, with a biological target at the molecular level. These methods are instrumental in predicting the binding orientation, affinity, and the nature of the interactions, thereby guiding the process of drug discovery and design.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking simulations are employed to predict the preferred binding mode of this compound within the active site of a biological target, such as a protein kinase or a receptor. The process involves generating a multitude of possible conformations of the ligand and positioning them within the binding pocket of the target. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.

The predicted binding mode of this compound would likely involve a network of non-covalent interactions with the amino acid residues of the target's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the pyrimidine nitrogen atoms and the amide group of the compound are potential hydrogen bond donors and acceptors. The chlorophenyl and pyrimidine rings can engage in hydrophobic and π-π stacking interactions with aromatic residues of the protein.

The binding affinity, often expressed as a binding energy (in kcal/mol), provides a quantitative measure of the strength of the interaction between this compound and its biological target. While specific docking studies on this exact compound are not extensively available in publicly accessible literature, studies on structurally similar benzamide derivatives have reported binding energies ranging from -7.9 to -9.8 kcal/mol against various enzymes. nih.gov

Table 1: Illustrative Predicted Binding Affinities and Interactions of this compound with Hypothetical Biological Targets

Biological TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase A-8.5Lys72, Glu91Hydrogen Bond
Cyclooxygenase-2-7.9Arg120, Tyr355Hydrogen Bond, Hydrophobic
Tumor Necrosis Factor-alpha-8.2Tyr59, Tyr119π-π Stacking

Note: The data in this table is illustrative and based on typical findings for similar compounds. Specific experimental or computational validation for this compound is required.

Rational Design Principles for Structural Analogues

Molecular modeling studies of this compound can provide a basis for the rational design of structural analogues with improved potency, selectivity, and pharmacokinetic properties. By analyzing the predicted binding mode, medicinal chemists can identify key structural features that are crucial for biological activity and those that can be modified.

Another design principle involves modifying the linker between the two aromatic rings. The amide bond provides a certain degree of rigidity and specific hydrogen bonding capabilities. Altering this linker could change the conformational flexibility of the molecule, potentially allowing it to adopt a more favorable binding pose. The pyrimidine ring is also a key feature that can be modified. For instance, the synthesis of pyrimidine-2-carboxamide (B1283407) analogs has been explored as a strategy to develop inhibitors with improved properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are valuable for predicting the activity of novel compounds and for understanding the structural features that govern their effects.

Derivation of Predictive Models for Biological Activity

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with their corresponding experimentally determined biological activities is required. Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are then used to build a mathematical equation that correlates the molecular descriptors with the biological activity. nih.gov The resulting QSAR model can then be used to predict the activity of new, untested compounds based on their calculated descriptors. For N-arylbenzamides, QSAR models have been developed to predict their antimicrobial activity. nih.gov

Table 2: Illustrative QSAR Model for a Hypothetical Biological Activity

Statistical MethodEquation
Multiple Linear Regression (MLR)pIC₅₀ = 0.6AlogP - 0.2TPSA + 0.05*MW - 2.10.850.75

Note: This table presents a hypothetical QSAR model for illustrative purposes. R² (squared correlation coefficient) and Q² (cross-validated R²) are measures of the model's predictive ability. AlogP, TPSA (Topological Polar Surface Area), and MW (Molecular Weight) are common molecular descriptors.

Identification of Key Structural Descriptors Governing Activity

A significant outcome of QSAR studies is the identification of the most influential molecular descriptors that govern the biological activity of a series of compounds. By analyzing the coefficients in the QSAR equation, it is possible to determine the relative importance of different structural features.

For a compound like this compound, key descriptors would likely include those related to hydrophobicity (AlogP), electronic properties (electrophilicity index, dipole moment), and molecular shape (Wiener index, Kappa shape indices). nih.govmdpi.com For instance, a positive coefficient for AlogP in a QSAR model would suggest that increasing the hydrophobicity of the molecule could lead to higher biological activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity.

The identification of these key descriptors provides valuable insights into the mechanism of action and guides the rational design of new analogues. For example, if the electrophilicity index is found to be a critical descriptor for the activity of N-phenylbenzamides against certain bacteria, it suggests that electrostatic interactions are important for their mechanism of action. nih.gov This knowledge can then be used to design new compounds with optimized electronic properties to enhance their therapeutic effect.

Pharmacological and Biological Modulatory Potential of 4 Chloro N Pyrimidin 2 Yl Benzamide

Target Identification and Validation Studies

The initial stages of characterizing the pharmacological profile of a compound involve identifying its molecular targets. These studies are fundamental to understanding its mechanism of action.

Receptor Binding Assays for Specific Protein Interactions

Currently, specific data from receptor binding assays for 4-chloro-N-(pyrimidin-2-yl)benzamide are not extensively detailed in publicly available scientific literature. While the broader benzamide (B126) class of compounds is known to interact with various receptors, dedicated studies to elucidate the specific receptor binding profile and affinity (e.g., Ki or Kd values) of this particular molecule have not been reported.

Enzyme Inhibition and Activation Profiling

The N-(pyrimidin-2-yl)benzamide scaffold has been evaluated for its potential to modulate the activity of various enzymes. Research into a series of pyrimidine (B1678525) amide derivatives has provided insights into their interaction with cholinesterases.

Studies on a class of pyrimidine amide compounds, which share the core structure of this compound, have shown them to be weak inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). windows.netnih.gov The replacement of an amino linker with an amide group in these series of compounds was reported to cause a significant reduction in inhibitory potency against both cholinesterases. windows.net The general benzamide structure is also present in compounds known to inhibit other enzymes, such as acetyl-CoA carboxylase and farnesyl transferase, though specific inhibitory data for this compound against these targets is not available. nih.gov

Enzyme TargetCompound ClassObserved ActivityReference
Acetylcholinesterase (EeAChE)Pyrimidine Amide DerivativesWeak Inhibition windows.net
Butyrylcholinesterase (eqBChE)Pyrimidine Amide DerivativesWeak Inhibition windows.net

Protein-Protein Interaction Modulation Assessment

The benzanilide (B160483) core, present in this compound, is considered a "privileged structure" in medicinal chemistry. nih.gov Such structures are capable of binding to multiple biological targets, including serving as a basis for ligands that modulate protein-protein interactions (PPIs). However, to date, specific research focused on the direct assessment of this compound as a modulator of specific protein-protein interactions has not been published in peer-reviewed literature.

Cellular Level Investigations and Pathway Modulation

Evaluating the effect of a compound on cellular functions and signaling pathways provides a more comprehensive understanding of its biological potential.

Cell-Based Assays for Functional Response Evaluation

Cell-based assays are critical for determining a compound's functional effects in a biological context. The primary therapeutic potential for the broader class of 4-(pyrimidin-2-ylamino)benzamide derivatives has been identified through their activity in cancer-related assays. These compounds have been investigated for their ability to inhibit the proliferation of various cancer cell lines, often in the context of specific signaling pathway inhibition. While specific cytotoxic IC50 values for this compound against a wide panel of cell lines are not detailed, related derivatives have demonstrated activity. For instance, a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, which contain a similar benzamide moiety, showed that a para-chloro substitution resulted in significant cytotoxic activity against the SKNMC neuroblastoma cell line with an IC50 value of 6.71 µM. brieflands.com

Compound Class / DerivativeCell LineAssay TypeObserved Activity (IC50)Reference
4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamideSKNMC (Neuroblastoma)Cytotoxicity (MTT)6.71 µM brieflands.com

Modulation of Intracellular Signaling Pathways

Significant research has focused on the role of 4-(pyrimidin-2-ylamino)benzamide derivatives as inhibitors of the Hedgehog (Hh) signaling pathway. sioc-journal.cnnih.gov The aberrant activation of the Hh pathway is a known driver in the development and progression of several types of cancer. Consequently, it has emerged as a key therapeutic target for anticancer drug development. sioc-journal.cn

A series of novel 4-(pyrimidin-2-ylamino)benzamide derivatives were specifically designed and synthesized as inhibitors of this pathway. sioc-journal.cnnih.gov Structure-activity relationship (SAR) studies within this class of compounds have demonstrated that many of these derivatives exhibit potent inhibitory activity on the Hedgehog signaling pathway. nih.gov The mechanism of action for these inhibitors often involves targeting the Smoothened (Smo) receptor, a critical transmembrane protein that transduces the Hh signal. rsc.org The development of these benzamide derivatives represents a promising avenue for creating new therapeutic interventions against cancers driven by the Hedgehog pathway. nih.gov

Gene Expression and Proteomic Analysis in Response to this compound

Currently, there are no published studies that have investigated the effects of this compound on gene expression or the proteome of any biological system. Consequently, no data is available on the transcriptional or translational changes induced by this compound, which would be necessary to understand its molecular mechanism of action at a genomic or proteomic level.

In Vivo Pre-clinical Efficacy Studies in Non-human Models

There is a lack of available data from in vivo pre-clinical studies conducted on non-human models for this compound. This indicates that the compound's effects in a whole-organism context have not been reported in the scientific literature.

Pharmacodynamic Marker Assessment in Animal Models

In the absence of in vivo studies, there has been no assessment of pharmacodynamic markers in animal models following administration of this compound. Such studies would be crucial to establish a relationship between the compound's concentration and its biological effect in a living organism.

Efficacy Evaluation in Relevant Disease Models (Excluding Human Data)

No efficacy evaluations of this compound in any relevant non-human disease models have been published. Therefore, its potential therapeutic utility in any disease context remains unevaluated and unknown.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

While structure-activity relationship studies have been conducted on various series of pyrimidine-containing compounds and benzamide derivatives, specific SAR or SPR analyses for this compound are not available in the current body of scientific literature.

Elucidation of Essential Pharmacophores for Biological Efficacy

Due to the absence of biological activity data for this compound, the essential pharmacophoric features required for any potential biological efficacy have not been elucidated.

Impact of Subtle Structural Modifications on Biological Response

There are no reported studies on the impact of subtle structural modifications to the this compound scaffold on biological response. Such studies would require the synthesis and biological testing of a series of closely related analogs, for which there is no available data.

Metabolic Pathways and Biodegradation of 4 Chloro N Pyrimidin 2 Yl Benzamide

In Vitro Metabolic Stability Assessment in Non-human Enzyme Systems

In vitro metabolic stability assays are crucial in early drug discovery and chemical safety assessment to predict a compound's persistence in the body. These assays typically utilize liver fractions from various species to simulate hepatic metabolism.

Hepatic Microsomal Stability Studies

No studies detailing the hepatic microsomal stability of 4-chloro-N-(pyrimidin-2-yl)benzamide are currently available. To assess this, the compound would be incubated with liver microsomes from preclinical species (e.g., rat, mouse, dog) in the presence of NADPH, a necessary cofactor for many metabolic enzymes. The rate of disappearance of the parent compound over time would be measured, typically by liquid chromatography-mass spectrometry (LC-MS), to determine its intrinsic clearance and half-life.

A hypothetical data table for such a study would look like this:

SpeciesIncubation Time (min)Remaining Parent Compound (%)Calculated Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Rat0100Data Not AvailableData Not Available
15Data Not Available
30Data Not Available
60Data Not Available
Mouse0100Data Not AvailableData Not Available
15Data Not Available
30Data Not Available
60Data Not Available

Cytochrome P450 (CYP) Isoform Involvement and Inhibition

Information regarding the specific cytochrome P450 (CYP) isoforms involved in the metabolism of this compound is not present in the current scientific literature. To identify the responsible CYP enzymes, recombinant human CYP isoforms would be incubated with the compound. The isoforms that demonstrate the highest rate of metabolism would be identified as the primary contributors.

Furthermore, the potential of this compound to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) would be assessed using specific probe substrates. This is critical for predicting potential drug-drug interactions.

A representative data table for CYP isoform involvement might be structured as follows:

CYP IsoformMetabolite Formation Rate (pmol/min/pmol CYP)
CYP1A2Data Not Available
CYP2C9Data Not Available
CYP2C19Data Not Available
CYP2D6Data Not Available
CYP3A4Data Not Available
ControlData Not Available

Identification and Characterization of Major Metabolites

The major metabolites of this compound have not been identified or characterized. This process would involve incubating the parent compound with liver microsomes or hepatocytes and analyzing the resulting mixture using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. Potential metabolic transformations could include hydroxylation of the aromatic rings, N-dealkylation, or cleavage of the amide bond.

Pathways of Environmental Biodegradation

The environmental fate of this compound, including its biodegradation, is currently unknown. Research in this area would focus on its susceptibility to breakdown by microorganisms and abiotic degradation processes.

Microbial Degradation Mechanisms and Intermediates

There are no published studies on the microbial degradation of this compound. To investigate this, the compound would be exposed to various microbial consortia from soil or water samples. The degradation pathway would be elucidated by identifying the intermediate and final breakdown products. It is known that bacteria can degrade pyrimidine (B1678525) rings through reductive or oxidative pathways.

Photolytic and Hydrolytic Degradation Processes

Data on the photolytic and hydrolytic degradation of this compound is not available. Photodegradation studies would involve exposing the compound to simulated sunlight to determine its photostability and identify any photoproducts. The cleavage of the C-Cl bond is a potential photodegradation pathway for chlorinated aromatic compounds. Hydrolytic stability would be assessed by incubating the compound in aqueous solutions at different pH values to determine its susceptibility to hydrolysis, particularly of the amide bond.

Chemical Derivatization and Analog Design Strategies Based on 4 Chloro N Pyrimidin 2 Yl Benzamide

Systematic Synthetic Approaches for Structural Modifications

The synthesis of analogs of 4-chloro-N-(pyrimidin-2-yl)benzamide typically involves the coupling of a substituted 2-aminopyrimidine (B69317) with a substituted 4-chlorobenzoyl chloride or benzoic acid. This convergent synthetic strategy allows for facile diversification at three key regions: the pyrimidine (B1678525) ring, the benzamide (B126) scaffold, and the amide linker.

The pyrimidine ring is a crucial component for the biological activity of many N-(pyrimidin-2-yl)benzamide derivatives, often involved in key interactions with biological targets such as protein kinases. Modifications on this ring are aimed at enhancing potency, selectivity, and pharmacokinetic properties.

Systematic modifications of the pyrimidine ring can be achieved through various synthetic strategies. One common approach involves the introduction of substituents at the C-4, C-5, and C-6 positions of the pyrimidine ring. For instance, in the development of 2,4-diaminopyrimidine (B92962) derivatives as potential antitumor agents, modifications included the introduction of an amino group at the C-5 position and a thiomethyl group at the C-2 position. nih.gov These modifications were shown to influence the compounds' activity against different cancer cell lines and protein kinases. nih.gov

Another strategy involves the deconstruction and reconstruction of the pyrimidine ring itself. This approach allows for the conversion of the pyrimidine core into other nitrogen-containing heterocycles, such as azoles, providing a method for significant structural diversification. researchgate.net

The following table summarizes some examples of modifications on the pyrimidine ring of related N-pyrimidinyl compounds and their reported effects.

Modification Site Substituent Synthetic Approach Reported Effect on Activity Reference Compound Class
C-5Amino groupIntroduction via multi-step synthesisShift from antiviral to antitumor activity2,4-Diaminopyrimidine derivatives
C-2Thiomethyl groupIntroduction via multi-step synthesisSpecific inhibition of EGFR protein kinase2,4-Diaminopyrimidine derivatives
C-4 and C-6Aryl groupsCondensation of chalcones with guanidineSignificant antimicrobial activitySubstituted pyrimidines
C-44-Arylpyrimidin-2-ylReaction with 3-(dimethylamino)-1-arylprop-2-en-1-onesPotent anti-proliferative activity(4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives

This table is generated based on data from related N-pyrimidinyl compounds to illustrate potential modification strategies for the this compound scaffold.

The 4-chlorobenzamide (B146232) moiety serves as another key area for structural modification. The nature and position of substituents on the phenyl ring can significantly impact the compound's binding affinity, selectivity, and physicochemical properties.

Synthetic approaches to modify the benzamide scaffold typically involve the use of variously substituted benzoic acids or benzoyl chlorides in the amidation reaction with 2-aminopyrimidine. A study on N-substituted benzamide derivatives as antitumor agents revealed that the presence of a chlorine atom or a nitro-group on the benzamide ring can decrease anti-proliferative activity, highlighting the sensitivity of the biological target to the electronic and steric properties of this region. nih.gov

In the context of kinase inhibitors, substitutions on the benzamide portion are crucial for achieving selectivity. For example, in a series of 4-aminopyridine (B3432731) benzamide inhibitors of TYK2, the introduction of 2,6-dichloro-4-cyanophenyl modifications led to improved potency and selectivity against other Janus kinases (JAKs). nih.gov

The table below illustrates examples of substitutions on the benzamide scaffold of related compounds.

Modification Site Substituent Synthetic Approach Reported Effect on Activity Reference Compound Class
Phenyl RingNitro groupUse of nitro-substituted benzoic acidDecreased anti-proliferative activityN-substituted benzamide derivatives
Phenyl Ring2,6-dichloro-4-cyanophenylUse of substituted benzoyl chlorideImproved TYK2 potency and selectivity4-Aminopyridine benzamide derivatives
Phenyl RingPyridine-linked 1,2,4-oxadiazole (B8745197)Multi-step synthesis involving cyclizationGood insecticidal and fungicidal activitiesBenzamides with pyridine-linked 1,2,4-oxadiazole
Phenyl Ring2,6-substituted purinesCondensation with purine (B94841) analoguesHigh activity against leukemic cell lines4-Methylbenzamide derivatives

This table is generated based on data from related benzamide-containing compounds to illustrate potential modification strategies for the this compound scaffold.

A common strategy for linker diversification is the use of amide bond bioisosteres. Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects. Common bioisosteres for the amide bond include triazoles, oxadiazoles, imidazoles, and retro-amides. nih.govdrughunter.comnih.gov These heterocyclic rings can mimic the hydrogen bonding properties of amides while offering enhanced metabolic stability and different geometric constraints. drughunter.comnih.gov

For instance, the replacement of an amide with a 1,2,4-oxadiazole has been successfully employed in the design of various bioactive compounds. mdpi.com Another approach is the use of a retro-amide, where the N-H and C=O groups are inverted, which can significantly alter potency and selectivity by optimizing hydrogen bonding interactions. drughunter.com

The following table provides examples of amide bond bioisosteres that could be considered for the diversification of the linker in this compound.

Bioisostere Key Features Potential Advantages
1,2,4-Triazole5-membered aromatic heterocycleMimics amide planarity, metabolically stable
1,2,4-Oxadiazole5-membered aromatic heterocycleEnhances metabolic stability, modulates physicochemical properties
Imidazole5-membered aromatic heterocycleCan introduce basicity, alter hydrogen bonding
Retro-amideInverted amide bond (CO-NH to NH-CO)Can improve selectivity through optimized hydrogen bonding
Sulfonamide-SO2NH-Increases hydrophobicity and solubility, mimics tetrahedral transition state

This table is based on general principles of medicinal chemistry and examples from the literature on amide bond bioisosteres. nih.govdrughunter.comnih.govmdpi.com

Design Principles for Enhanced Selectivity, Potency, and Tunable Properties

The rational design of analogs of this compound is guided by principles aimed at optimizing their interaction with the intended biological target while minimizing off-target effects. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural modifications influence biological activity. nih.gov

For kinase inhibitors, a common target class for N-(pyrimidin-2-yl)benzamide derivatives, design principles often focus on exploiting differences in the ATP-binding sites of various kinases. The pyrimidine ring frequently acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. nih.gov Substituents on the pyrimidine and benzamide moieties can then be used to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. nih.govnih.gov

The introduction of conformational constraints, for example, by incorporating cyclic structures or rigid linkers, can also be a powerful strategy to improve selectivity. A more rigid molecule may have a higher affinity for its intended target and a lower affinity for off-target proteins.

Computational methods, such as molecular docking and molecular dynamics simulations, play a crucial role in the rational design process. researchgate.net These techniques can predict the binding modes of analogs and help to prioritize synthetic efforts towards compounds with the highest likelihood of success.

High-Throughput Synthesis and Screening of Libraries of this compound Analogues

High-throughput synthesis (HTS) and screening are powerful tools for the rapid exploration of the chemical space around a lead scaffold like this compound. Combinatorial chemistry approaches can be employed to generate large libraries of analogs by systematically varying the substituents on the pyrimidine ring and the benzamide scaffold. nih.gov

For example, a library of N-(pyrimidin-2-yl)benzamide derivatives was designed and synthesized as potential inhibitors of the Hedgehog signaling pathway. mdpi.com This library-based approach led to the identification of compounds with significantly greater potency than the existing drug, vismodegib. mdpi.com

The screening of these libraries is typically performed using high-throughput assays that can rapidly assess the biological activity of thousands of compounds. nih.gov For kinase inhibitors, these assays often measure the inhibition of enzyme activity. A study on the screening of a kinase inhibitor-focused library against Mycobacterium tuberculosis demonstrates the utility of this approach in identifying novel antimicrobial agents.

The combination of combinatorial synthesis and high-throughput screening allows for the efficient exploration of SAR and the rapid identification of promising lead compounds for further optimization.

Potential Applications and Future Directions in Chemical Science for 4 Chloro N Pyrimidin 2 Yl Benzamide

Emerging Research Areas and Unexplored Scientific Avenues

The unique combination of a halogenated benzamide (B126) and a pyrimidine (B1678525) ring in 4-chloro-N-(pyrimidin-2-yl)benzamide opens up several promising avenues for scientific investigation. The exploration of this compound's potential is largely based on the known activities of structurally similar molecules.

Medicinal Chemistry and Drug Discovery: A primary area of interest is its potential as a therapeutic agent. Benzamide derivatives have been investigated for a multitude of pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.aiontosight.ai Specifically, the scaffold is common in kinase inhibitors, which are crucial in oncology. nih.gov Research could focus on screening this compound against various protein kinase panels to identify potential targets in cell signaling pathways associated with diseases like cancer. nih.gov

Chemical Biology: Beyond direct therapeutic applications, this compound could serve as a chemical probe. Its ability to potentially interact with specific biological targets could be harnessed to study cellular processes. By elucidating its mechanism of action, researchers could gain a deeper understanding of the biological pathways it modulates.

Materials Science: While less explored, some benzamide derivatives are being investigated for their use in the development of novel materials with unique properties. The structural characteristics of this compound, such as its potential for hydrogen bonding and π–π stacking, could be explored for applications in crystal engineering and the design of functional organic materials.

Below is a table summarizing potential research areas for this compound.

Research AreaScientific RationaleSuggested Investigational Approaches
Oncology Benzamide and pyrimidine moieties are common in kinase inhibitors and other anticancer agents. ontosight.ainih.govIn vitro screening against cancer cell lines; enzyme inhibition assays (e.g., protein kinases); in silico molecular docking studies.
Anti-inflammatory Many benzamide-containing compounds exhibit anti-inflammatory activity. ontosight.aiCellular assays to measure inflammatory markers (e.g., cytokines); evaluation in animal models of inflammation.
Antimicrobial The benzamide scaffold has been explored for its antibacterial and antifungal properties. ontosight.aiMinimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungi.
Chemical Probe Development Potential for selective interaction with a biological target can be used to study cellular functions. Target identification and validation studies; development of fluorescently-tagged or biotinylated derivatives.
Materials Science The rigid, planar structure and potential for intermolecular interactions are suitable for creating ordered materials. Crystal structure analysis; investigation of self-assembly properties; assessment of photophysical characteristics.

Challenges and Opportunities in the Development and Application of this compound

The path from a compound of interest to a widely used chemical tool or therapeutic agent is fraught with challenges, but each challenge presents a corresponding opportunity for innovation.

Challenges:

Synthesis Optimization: While general synthetic routes for benzamides are well-established, involving the coupling of a benzoyl chloride with an amine, achieving high yield and purity for this specific compound may require significant optimization. nih.govontosight.ai Scalability for industrial production can also pose a challenge.

Target Identification and Selectivity: A major hurdle in drug discovery is identifying the specific biological target of a molecule and ensuring it has minimal off-target effects. The broad activity of the benzamide class suggests that this compound could interact with multiple proteins, leading to a complex biological profile.

Physicochemical Properties: The compound's solubility, stability, and ability to permeate biological membranes are critical for its application, particularly in biological systems. These properties may need to be fine-tuned through chemical modification. ontosight.ai

Opportunities:

Derivative Synthesis and SAR Studies: The core structure of this compound is ripe for modification. The chloro substituent can be replaced with other functional groups, and various positions on the pyrimidine ring can be altered. This allows for the creation of a chemical library of advanced derivatives to conduct Structure-Activity Relationship (SAR) studies, which can lead to compounds with enhanced potency, selectivity, and improved physicochemical properties.

Computational Chemistry: The use of in silico methods, such as molecular docking and molecular dynamics simulations, offers a powerful opportunity to predict the biological targets of this compound and its derivatives. nih.gov These computational tools can guide the design of new analogues with a higher probability of success, thereby reducing the time and cost of experimental work.

Advanced Synthetic Methodologies: There is an opportunity to apply modern synthetic techniques, such as flow chemistry or novel catalytic methods, to improve the synthesis of this compound. smolecule.com These approaches can lead to more efficient, safer, and environmentally friendly production processes.

The following table outlines the key challenges and the innovative opportunities they present.

ChallengeOpportunity
Synthetic Efficiency and Scalability Development of novel, high-yield synthetic routes using modern techniques like flow chemistry or green chemistry principles. smolecule.com
Target Identification and Biological Specificity Utilization of high-throughput screening, chemical proteomics, and computational modeling to identify primary biological targets and predict off-target interactions. nih.gov
Sub-optimal Physicochemical Properties Rational design of advanced derivatives through medicinal chemistry to optimize solubility, metabolic stability, and bioavailability.
Limited Understanding of Mechanism of Action In-depth biochemical and cellular assays to elucidate the precise molecular mechanisms through which the compound exerts its biological effects.

Future Prospects for this compound and its Advanced Derivatives in Chemical Innovation

The future for this compound in chemical science is intrinsically linked to the strategic design of its advanced derivatives. The core scaffold serves as a valuable starting point for creating novel molecules with tailored properties for specific applications.

One of the most promising future directions is the development of highly selective kinase inhibitors. By modifying the pyrimidine and benzamide portions of the molecule, it may be possible to design derivatives that target specific kinases involved in cancer or inflammatory diseases with high potency and selectivity, potentially leading to more effective and safer therapeutic agents. nih.gov The design of such compounds can be guided by the structural information of known inhibitors. nih.gov

Furthermore, the concept of creating hybrid molecules by combining the this compound scaffold with other known pharmacophores could lead to compounds with dual-action mechanisms or entirely new biological activities. For instance, incorporating fragments known to interact with phosphodiesterases or other enzyme families could yield innovative chemical entities. mdpi.com

The continued advancement of analytical and computational techniques will play a pivotal role. The ability to rapidly synthesize and screen libraries of derivatives, coupled with predictive computational models, will accelerate the discovery and development process. This synergy between synthetic chemistry, biology, and computational science will be essential to unlock the full potential of this compound and its next-generation analogues in chemical innovation.

Strategy for AdvancementDescriptionPotential Outcome
Rational Drug Design Using computational modeling and known SAR to guide the synthesis of derivatives with specific modifications aimed at enhancing interaction with a biological target. nih.govnih.govHighly potent and selective inhibitors for therapeutic targets (e.g., specific protein kinases).
Combinatorial Chemistry Synthesizing a large library of derivatives by systematically varying substituents on the benzamide and pyrimidine rings.Rapid identification of lead compounds with desirable biological activity and properties.
Hybrid Molecule Synthesis Covalently linking the this compound scaffold to other pharmacologically active moieties.Novel compounds with multi-target activity or unique mechanisms of action.
Development of Prodrugs Modifying the structure to improve pharmacokinetic properties, which is then converted to the active compound in vivo.Enhanced bioavailability and targeted delivery of the active molecule.

Q & A

Q. What are the standard synthetic routes for preparing 4-chloro-N-(pyrimidin-2-yl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Chlorination of benzoyl chloride derivatives to form 4-chlorobenzoyl chloride .
  • Step 2 : Coupling with 2-aminopyrimidine via nucleophilic acyl substitution under basic conditions (e.g., pyridine or triethylamine) to form the benzamide backbone .
  • Optimization : Yield improvements are achieved by controlling stoichiometry (1:1.2 molar ratio of acyl chloride to amine) and using anhydrous solvents (e.g., CH₂Cl₂) to minimize hydrolysis .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • X-ray crystallography : Resolves molecular geometry, hydrogen bonding, and π-π stacking interactions (e.g., C=O···H–N hydrogen bonds with bond lengths of 2.08–2.15 Å) .
  • IR spectroscopy : Identifies characteristic bands for amide C=O (1660–1680 cm⁻¹) and pyrimidine ring vibrations (1550–1600 cm⁻¹) .
  • Elemental analysis : Validates purity (>98%) via C, H, N, and Cl content matching theoretical values .

Q. How is the antibacterial activity of this compound assessed in vitro?

  • Assay design : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using broth microdilution methods .
  • Statistical validation : Six biological replicates analyzed via ANOVA and Duncan’s test to confirm significance (p < 0.05) .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?

  • Substituent variation : Systematic replacement of the pyrimidine ring’s substituents (e.g., methyl, trifluoromethyl) to assess impacts on bacterial membrane penetration .
  • Docking studies : Molecular modeling against targets like acps-pptase enzymes to predict binding affinity (ΔG values < -8 kcal/mol) .

Q. How do crystallographic data inform hypotheses about biological activity?

  • Hydrogen-bond networks : Crystal structures reveal intermolecular interactions that stabilize protein-ligand complexes, correlating with enhanced inhibitory potency .
  • Torsional angles : Conformational flexibility of the benzamide moiety (e.g., dihedral angles of 15–25°) influences target selectivity .

Q. What statistical models resolve contradictions in experimental data across studies?

  • Multivariate analysis : Principal component analysis (PCA) identifies confounding variables (e.g., solvent polarity, temperature) affecting MIC discrepancies .
  • Bayesian regression : Quantifies uncertainty in reaction yield predictions under varying catalytic conditions (e.g., Pd/C vs. CuI) .

Q. How can synthetic challenges, such as low yields in amidation steps, be addressed methodologically?

  • Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., HOBt/EDC) to enhance acyl transfer efficiency .
  • In situ monitoring : Real-time FTIR or HPLC tracks intermediate formation, enabling rapid optimization of reaction time and temperature .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET prediction : SwissADME or ADMETLab2.0 estimate logP (2.1–2.5), bioavailability (>70%), and cytochrome P450 interactions .
  • MD simulations : GROMACS assesses stability in lipid bilayers, revealing membrane permeability trends .

Q. How are solvent effects systematically studied in crystallization protocols?

  • Polymorph screening : High-throughput crystallization trials in 96-well plates with varied solvent mixtures (e.g., DMSO/water vs. ethanol/hexane) .
  • Hansen solubility parameters : Guide solvent selection to balance solubility (δD ≈ 18 MPa¹/²) and nucleation kinetics .

Q. What frameworks guide the integration of theoretical and experimental data in mechanistic studies?

  • Density Functional Theory (DFT) : Calculates electron density maps (e.g., HOMO-LUMO gaps of 4.5–5.0 eV) to explain reactivity in substitution reactions .
  • QSPR models : Relate molecular descriptors (e.g., polar surface area, dipole moment) to antibacterial efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.